molecular formula C18H20ClNO2 B213717 N-tert-butyl-3-[(2-chlorophenoxy)methyl]benzamide

N-tert-butyl-3-[(2-chlorophenoxy)methyl]benzamide

Numéro de catalogue B213717
Poids moléculaire: 317.8 g/mol
Clé InChI: FHHUHANCDHAKGH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-tert-butyl-3-[(2-chlorophenoxy)methyl]benzamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway and plays a crucial role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being investigated as a potential treatment for B-cell malignancies and autoimmune diseases.

Mécanisme D'action

N-tert-butyl-3-[(2-chlorophenoxy)methyl]benzamide binds to the active site of BTK and inhibits its enzymatic activity. This prevents the phosphorylation of downstream signaling molecules, including PLCγ2 and AKT, which are essential for B-cell survival and proliferation. Inhibition of BTK also leads to decreased expression of anti-apoptotic proteins and increased expression of pro-apoptotic proteins, resulting in apoptosis of B-cells.
Biochemical and physiological effects:
N-tert-butyl-3-[(2-chlorophenoxy)methyl]benzamide has been shown to specifically target B-cells and has minimal effects on other immune cells, such as T-cells and natural killer cells. This selectivity reduces the risk of off-target effects and toxicity. N-tert-butyl-3-[(2-chlorophenoxy)methyl]benzamide also has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, which allows for once-daily dosing.

Avantages Et Limitations Des Expériences En Laboratoire

N-tert-butyl-3-[(2-chlorophenoxy)methyl]benzamide is a potent and selective BTK inhibitor that has shown promising results in preclinical studies. However, there are some limitations to its use in lab experiments. N-tert-butyl-3-[(2-chlorophenoxy)methyl]benzamide is a small molecule inhibitor and may not be suitable for studying the role of BTK in cellular processes that require the full-length protein. Additionally, N-tert-butyl-3-[(2-chlorophenoxy)methyl]benzamide may not be effective in all types of B-cell malignancies, as some tumors may have alternative signaling pathways that bypass BTK.

Orientations Futures

There are several potential future directions for research on N-tert-butyl-3-[(2-chlorophenoxy)methyl]benzamide. One area of interest is the combination of N-tert-butyl-3-[(2-chlorophenoxy)methyl]benzamide with other targeted therapies, such as venetoclax or lenalidomide, to improve its efficacy in B-cell malignancies. Another potential direction is the investigation of N-tert-butyl-3-[(2-chlorophenoxy)methyl]benzamide in autoimmune diseases, such as rheumatoid arthritis and lupus, where B-cells play a key role in disease pathogenesis. Finally, there is a need for clinical trials to evaluate the safety and efficacy of N-tert-butyl-3-[(2-chlorophenoxy)methyl]benzamide in patients with B-cell malignancies and autoimmune diseases.

Méthodes De Synthèse

The synthesis of N-tert-butyl-3-[(2-chlorophenoxy)methyl]benzamide involves several steps, starting with the reaction of 2-chlorophenol with tert-butylamine to form the corresponding amine. The amine is then reacted with 3-(bromomethyl)benzamide to produce the intermediate compound. Finally, the intermediate is treated with sodium hydroxide and tert-butyl chloride to yield the final product, N-tert-butyl-3-[(2-chlorophenoxy)methyl]benzamide.

Applications De Recherche Scientifique

N-tert-butyl-3-[(2-chlorophenoxy)methyl]benzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In vitro studies have shown that N-tert-butyl-3-[(2-chlorophenoxy)methyl]benzamide inhibits BTK activity and downstream signaling pathways, leading to reduced proliferation and survival of B-cells. In vivo studies in mouse models of CLL and MCL have demonstrated that N-tert-butyl-3-[(2-chlorophenoxy)methyl]benzamide can induce tumor regression and improve survival.

Propriétés

Nom du produit

N-tert-butyl-3-[(2-chlorophenoxy)methyl]benzamide

Formule moléculaire

C18H20ClNO2

Poids moléculaire

317.8 g/mol

Nom IUPAC

N-tert-butyl-3-[(2-chlorophenoxy)methyl]benzamide

InChI

InChI=1S/C18H20ClNO2/c1-18(2,3)20-17(21)14-8-6-7-13(11-14)12-22-16-10-5-4-9-15(16)19/h4-11H,12H2,1-3H3,(H,20,21)

Clé InChI

FHHUHANCDHAKGH-UHFFFAOYSA-N

SMILES

CC(C)(C)NC(=O)C1=CC(=CC=C1)COC2=CC=CC=C2Cl

SMILES canonique

CC(C)(C)NC(=O)C1=CC=CC(=C1)COC2=CC=CC=C2Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.